2-Methyl-6-propoxypyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-propoxypyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propoxypyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Solvent selection and purification techniques are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-propoxypyrimidin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the propoxy group at the 6-position.
6-Propoxy-4(1H)-pyrimidinone: Lacks the methyl group at the 2-position.
2-Methyl-6-ethoxypyrimidin-4(1H)-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
2-Methyl-6-propoxypyrimidin-4(1H)-one’s unique combination of methyl and propoxy groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-4-propoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-12-8-5-7(11)9-6(2)10-8/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
VYRVSPBORLPKQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=O)NC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.